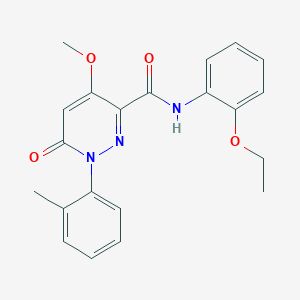

N-(2-ethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Description

N-(2-ethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a pyridazinone derivative characterized by a 1,6-dihydropyridazine core with a 6-oxo functional group. Key structural features include:

- Position 4: A methoxy group, enhancing lipophilicity and influencing electronic properties.

- Carboxamide side chain: An N-(2-ethoxyphenyl) moiety, which may modulate solubility and receptor binding.

The compound’s crystallographic data, if available, may have been resolved using the SHELX software suite, a widely utilized tool for small-molecule refinement .

Properties

IUPAC Name |

N-(2-ethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O4/c1-4-28-17-12-8-6-10-15(17)22-21(26)20-18(27-3)13-19(25)24(23-20)16-11-7-5-9-14(16)2/h5-13H,4H2,1-3H3,(H,22,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SLKNOXJEYFMMIV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC=C1NC(=O)C2=NN(C(=O)C=C2OC)C3=CC=CC=C3C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-(2-ethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

Formation of the dihydropyridazine core: This is achieved through the cyclization of appropriate precursors under controlled conditions.

Introduction of the ethoxy and methoxy groups: These groups are introduced through nucleophilic substitution reactions using suitable reagents.

Attachment of the methylphenyl group: This step involves the use of coupling reactions to attach the methylphenyl group to the dihydropyridazine core.

Industrial production methods for this compound may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.

Chemical Reactions Analysis

N-(2-ethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles or electrophiles for substitution reactions. The major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: It is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

Medicine: The compound is investigated for its potential therapeutic applications, including drug development and pharmacological studies.

Industry: It is used in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, modulating their activity, and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific biological or pharmacological context in which the compound is studied.

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Properties

Key Findings and Implications

Substituent Effects on Bioactivity

- Position 1 : The 2-methylphenyl group in the target compound may enhance metabolic stability compared to the 3-fluoro-4-methoxybenzyl group in Compound 20, which introduces fluorine for potency but risks higher toxicity .

- Carboxamide Side Chain : The 2-ethoxyphenyl group in the target compound balances solubility (via ethoxy) and steric hindrance, whereas Compound 20’s trans-3-methoxycyclobutylamine moiety may enhance target binding through conformational rigidity .

Molecular Weight and Drug-Likeness

Biological Activity

N-(2-ethoxyphenyl)-4-methoxy-1-(2-methylphenyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C21H21N3O

- Molecular Weight : 379.4 g/mol

- Structure : The compound features a dihydropyridazine core substituted with various aromatic groups, which may contribute to its biological activity.

Antitumor Activity

Recent studies have indicated that derivatives of pyridazine structures exhibit significant antitumor activities. For instance, compounds with similar structural motifs have shown promising results in inhibiting cancer cell proliferation in vitro and in vivo.

- In vitro Studies : The compound has been evaluated against various cancer cell lines. For example, studies involving the Karpas-422 xenograft model demonstrated robust antitumor effects when dosed at 160 mg/kg BID, suggesting high efficacy in targeting specific malignancies .

- Mechanism of Action : The antitumor effects are often linked to the inhibition of key signaling pathways involved in cell proliferation and survival, such as the EZH2 pathway, which plays a critical role in transcriptional regulation and is frequently dysregulated in cancers .

Anti-inflammatory Activity

The compound's structural features suggest potential anti-inflammatory properties. Compounds with similar frameworks have been reported to inhibit cyclooxygenase (COX) enzymes, which are crucial mediators of inflammation.

- Experimental Findings : In vitro assays have shown that related compounds can significantly reduce PGE(2) production, indicating their potential as anti-inflammatory agents .

- Molecular Docking Studies : Molecular docking simulations have been employed to predict the binding affinity of the compound to COX enzymes, demonstrating favorable interactions that could lead to effective inhibition of inflammatory responses .

Case Study 1: Antitumor Efficacy

A study evaluated the efficacy of a closely related compound in a clinical setting. The results indicated that the compound exhibited an IC50 value significantly lower than standard chemotherapy agents, highlighting its potential as an alternative treatment option for resistant cancer types.

Case Study 2: Anti-inflammatory Potential

In another study focusing on anti-inflammatory effects, derivatives were tested for their ability to inhibit COX-1 and COX-2 enzymes. The most active derivatives showed better anti-inflammatory activity compared to traditional NSAIDs like diclofenac .

Data Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.